4-Nitrophenyl-beta-D-galactopyranoside

Catalog No.
S773388
CAS No.
3150-24-1
M.F
C12H15NO8
M. Wt
301.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrophenyl-beta-D-galactopyranoside

CAS Number

3150-24-1

Product Name

4-Nitrophenyl-beta-D-galactopyranoside

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol

Molecular Formula

C12H15NO8

Molecular Weight

301.25 g/mol

InChI

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12-/m1/s1

InChI Key

IFBHRQDFSNCLOZ-YBXAARCKSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O

Synonyms

4-nitrophenyl-alpha-galactoside, 4-nitrophenylgalactoside, 4-nitrophenylgalactoside, (alpha-D)-isomer, p-nitrophenyl-alpha-D-galactopyranoside, p-nitrophenyl-alpha-galactoside, para-nitrophenyl-beta-D-galactoside, PNPG

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O

Substrate for Enzyme Activity Assays:

  • Glycosaminoglycan (GAG)-degrading enzymes: 4-NPG serves as a substrate to assess the activity of enzymes that break down glycosaminoglycans (GAGs), complex carbohydrates found in connective tissues. By measuring the release of the 4-nitrophenol (yellow) product after enzyme cleavage, researchers can quantify GAG-degrading enzyme activity, providing insights into various biological processes like cell signaling and development [].

Studying Enzyme Kinetics:

  • Beta-glucosidase activity: 4-NPG is a valuable tool for studying the kinetic properties of beta-glucosidase enzymes, essential for breaking down various glycosidic bonds. By analyzing the rate of 4-NPG hydrolysis under different conditions (e.g., temperature, pH), researchers can determine the enzyme's kinetic parameters like Michaelis-Menten constant (Km) and maximum velocity (Vmax), providing valuable information about enzyme function and efficiency [].

Preparation of Substrate Solutions:

  • Modified universal buffer: 4-NPG can be incorporated into modified universal buffer solutions used in various enzyme assays. This buffer offers advantages like maintaining consistent pH and ionic strength across a wide range of temperatures, ensuring reliable and reproducible enzyme activity measurements [].

4-Nitrophenyl-beta-D-galactopyranoside is a phenolic glycoside characterized by its molecular formula C12H15NO8C_{12}H_{15}NO_{8} and a molecular weight of approximately 301.3 g/mol. This compound features a 4-nitrophenyl group attached to the anomeric carbon of beta-D-galactopyranoside, making it a useful substrate for enzymatic assays, particularly for measuring the activity of beta-galactosidase. It has been widely utilized in biochemical research due to its colorimetric properties, which allow for easy detection and quantification of enzymatic activity through absorbance measurements at wavelengths between 400-420 nm .

pNPG acts as a substrate for the enzyme β-gal. The β-gal enzyme recognizes the specific β-glycosidic linkage and the conformation of pNPG, leading to the formation of an enzyme-substrate complex. The enzyme then cleaves the glycosidic bond, releasing the colored product 4-nitrophenol and free galactose []. The amount of released 4-nitrophenol is directly proportional to the β-gal activity in the sample.

  • Skin and eye irritant: pNPG may cause irritation upon contact with skin or eyes. Wear gloves and eye protection when handling the compound [].
  • Respiratory irritant: Inhalation of pNPG dust may irritate the respiratory tract. Use proper ventilation when working with the compound [].
  • Proper disposal: Dispose of pNPG according to local regulations for laboratory waste [].

4-Nitrophenyl-beta-D-galactopyranoside undergoes hydrolysis in the presence of beta-galactosidase, resulting in the release of 4-nitrophenol and beta-D-galactose. The reaction can be represented as follows:

4 Nitrophenyl beta D galactopyranoside Galactosidase4 Nitrophenol+beta D Galactose\text{4 Nitrophenyl beta D galactopyranoside}\xrightarrow{\text{ Galactosidase}}\text{4 Nitrophenol}+\text{beta D Galactose}

The formation of 4-nitrophenol is significant as it produces a yellow color, which can be quantitatively measured spectrophotometrically, facilitating the assessment of enzyme activity .

This compound acts primarily as a substrate for beta-galactosidase, an enzyme that catalyzes the hydrolysis of galactosides into monosaccharides. The biological activity of 4-nitrophenyl-beta-D-galactopyranoside makes it valuable in various applications, including:

  • Enzyme assays: It is frequently used to determine beta-galactosidase activity in biological samples.
  • Affinity labeling: It can serve as an affinity label for certain proteins involved in carbohydrate metabolism .

Several methods exist for synthesizing 4-nitrophenyl-beta-D-galactopyranoside, typically involving the glycosylation of 4-nitrophenol with galactose derivatives. Common synthetic pathways include:

  • Direct Glycosylation: Reacting 4-nitrophenol with activated galactose derivatives (such as galactosyl bromides) under acidic or basic conditions.
  • Enzymatic Synthesis: Utilizing glycosyltransferases that catalyze the transfer of galactose from donor substrates to 4-nitrophenol.

These methods yield high-purity products suitable for research and industrial applications .

The primary applications of 4-nitrophenyl-beta-D-galactopyranoside include:

  • Biochemical assays: It serves as a colorimetric substrate in enzyme assays to measure beta-galactosidase activity.
  • Research: Used in studies involving lactose metabolism and enzyme kinetics.
  • Diagnostics: Employed in clinical settings to analyze lactose levels in various food products, particularly lactose-free variants .

Interaction studies involving 4-nitrophenyl-beta-D-galactopyranoside focus on its role as a substrate for various beta-galactosidases from different sources, such as Escherichia coli and Aspergillus oryzae. These studies often assess:

  • Enzyme specificity: How different enzymes interact with this substrate, influencing kinetic parameters like Km and Vmax.
  • Inhibitory effects: Investigating potential inhibitors that affect the hydrolysis reaction, providing insights into enzyme regulation and potential therapeutic targets .

Several compounds exhibit structural similarities to 4-nitrophenyl-beta-D-galactopyranoside. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
p-Nitrophenyl-alpha-D-galactopyranosideC12H15NO8Alpha anomer; different enzymatic specificity
4-Nitrophenyl-beta-D-glucopyranosideC12H15NO8Substituted at the glucose moiety instead of galactose
2-Nitrophenyl-beta-D-galactopyranosideC12H15NO8Different nitro group position affecting reactivity

While these compounds share structural characteristics, their differences in glycosidic linkages and functional groups lead to variations in enzymatic behavior and applications. For instance, the substitution at different positions can significantly alter enzyme affinity and specificity, making each compound unique in its utility within biochemical assays .

XLogP3

-0.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

301.07976644 g/mol

Monoisotopic Mass

301.07976644 g/mol

Heavy Atom Count

21

LogP

-0.44 (LogP)

Melting Point

188.75 °C

MeSH Pharmacological Classification

Photoaffinity Labels

Other CAS

3150-24-1

Dates

Modify: 2023-08-15
Lairson et al. Using Substrate Engineering to Harness Enzymatic Promiscuity and Expand Biological Catalysis Nature Chemical Biology, doi: 10.1038/nchembio828, published online 22 October 2006 http://www.nature.com/naturechemicalbiology
Iglesias-Fernandez et al. A Front-Face SNi Synthase Engineered from a Retaining Double-SN2 Hydrolase. Nature Chemical Biology, doi: 10.1038/nchembio.2394, published online 12 June 2017
Hou et al. Targeted delivery of nitric oxide via a 'bump-and-hole'-based enzyme-prodrug pair. Nature Chemical Biology, doi: 10.1038/s41589-018-0190-5, published online 31 December 2018

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